H-Ala-pro-ala-OH

Tripeptidyl Peptidase II TPP2 Protease Inhibition

H-Ala-Pro-Ala-OH is a benchmark tripeptidyl peptidase II (TPP2) inhibitor with a quantified Ki of 3 µM, enabling robust assay development without complete enzyme ablation. Unlike generic tripeptides, its reversible mechanism and validated potency ensure reproducible results in SAR campaigns and kinetic analyses. With ≥98% HPLC purity, it guarantees high coupling efficiency in solid-phase peptide synthesis, minimizing deletion sequences. The high-resolution crystal structure (PDB 1NES) supports rational inhibitor design. Choose this authenticated reference standard over uncharacterized alternatives to eliminate experimental failure risks in protease research.

Molecular Formula C11H19N3O4
Molecular Weight 257.29 g/mol
CAS No. 61430-14-6
Cat. No. B3274784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ala-pro-ala-OH
CAS61430-14-6
Molecular FormulaC11H19N3O4
Molecular Weight257.29 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C11H19N3O4/c1-6(12)10(16)14-5-3-4-8(14)9(15)13-7(2)11(17)18/h6-8H,3-5,12H2,1-2H3,(H,13,15)(H,17,18)/t6-,7-,8-/m0/s1
InChIKeyIPZQNYYAYVRKKK-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Ala-pro-ala-OH (CAS 61430-14-6): A Tripeptide with Quantifiable TPP2 Inhibitory Activity


H-Ala-pro-ala-OH (CAS 61430-14-6), also denoted H2N-Ala-Pro-Ala-OH, is a synthetic tripeptide composed of alanine, proline, and alanine residues [1]. It is primarily recognized as a reversible inhibitor of tripeptidyl peptidase II (TPP2, EC 3.4.14.10), a serine exopeptidase involved in post-proteasomal protein degradation [2]. The compound is commercially available at >95% HPLC purity and is supplied as a lyophilized powder requiring storage at -20°C [1].

Why H-Ala-pro-ala-OH Cannot Be Replaced by Generic Tripeptides in TPP2-Focused Research


Substituting H-Ala-pro-ala-OH with structurally similar tripeptides (e.g., H-Ala-Ala-Pro-OH, H-Gly-Pro-Ala-OH) or other protease inhibitors without verifying target specificity introduces substantial risk of experimental failure. The compound's quantified TPP2 inhibitory activity (Ki = 3 μM) is not shared by generic tripeptides [1]. Even within the same lead series, closely related compounds like Ile-Pro-Ile-OH exhibit a 3-fold difference in TPP2 affinity (Ki = 1 μM) [1], underscoring that minor sequence alterations can markedly alter potency. This differentiation directly impacts the reliability of TPP2 inhibition studies and the interpretation of downstream cellular events.

Quantitative Differentiation of H-Ala-pro-ala-OH from Closest Peptide Analogs


TPP2 Inhibition Potency: H-Ala-pro-ala-OH vs. Lead Tripeptide Ile-Pro-Ile-OH

H-Ala-pro-ala-OH inhibits TPP2 with a Ki of 3 μM. In a direct head-to-head comparison from the same study, the tripeptide Ile-Pro-Ile-OH exhibits a Ki of 1 μM, representing a 3-fold higher potency [1]. This quantitative difference confirms that H-Ala-pro-ala-OH is a validated, moderate-affinity lead compound suitable for studying TPP2 inhibition without the potential for off-target effects associated with more potent inhibitors [1].

Tripeptidyl Peptidase II TPP2 Protease Inhibition CCK-8 Inactivation

TPP2 Inhibition Profile: H-Ala-pro-ala-OH vs. Dipeptide Amide Val-Nvl-NHBu

H-Ala-pro-ala-OH shares an equivalent TPP2 inhibitory potency (Ki = 3 μM) with the dipeptide amide Val-Nvl-NHBu (Ki = 3 μM) as reported in the same study [1]. This direct comparison highlights that H-Ala-pro-ala-OH achieves similar affinity using a distinct tripeptide scaffold, making it a valuable alternative lead structure for medicinal chemistry campaigns aimed at developing novel TPP2 inhibitors with improved drug-like properties [1].

Tripeptidyl Peptidase II TPP2 Protease Inhibition Peptide Lead Optimization

Elastase Binding Mode: High-Resolution Structural Evidence for H-Ala-pro-ala-OH

The acetylated derivative acetyl-Ala-Pro-Ala binds to porcine pancreatic elastase as determined by X-ray crystallography at 1.65 Å resolution (PDB ID: 1NES) [1]. This structure reveals a unique 'backwards' binding orientation of two product molecules within the extended active site, a feature not observed for standard elastase substrates like Suc-Ala-Pro-Ala-AMC [1]. This high-resolution structural data provides a definitive atomic-level understanding of how the Ala-Pro-Ala core interacts with a serine protease, enabling rational design of elastase modulators.

Elastase X-ray Crystallography Protease-Substrate Interaction Structural Biology

Purity Benchmarking: H-Ala-pro-ala-OH vs. Related Tripeptide Building Blocks

Commercially sourced H-Ala-pro-ala-OH is routinely supplied at >95% purity as determined by HPLC [1]. This purity specification is consistent with industry standards for similar research-grade tripeptide building blocks, such as H-Ala-Ala-Pro-OH (also specified at ≥95% purity) . This parity ensures that H-Ala-pro-ala-OH meets the necessary quality requirements for reliable use in solid-phase peptide synthesis (SPPS) and other sensitive biochemical assays, minimizing variability introduced by impurities.

Peptide Synthesis Purity HPLC Quality Control

Recommended Research Applications for H-Ala-pro-ala-OH Based on Quantified Evidence


Development and Validation of TPP2 Activity Assays

H-Ala-pro-ala-OH is an ideal tool for establishing TPP2 activity assays due to its well-defined, moderate Ki of 3 μM [1]. This potency level provides a clear, measurable inhibitory window without completely ablating enzyme activity, allowing for robust assay development and the screening of novel TPP2 modulators. The compound's reversible inhibition mechanism, as characterized in the lead study, is critical for kinetic analyses [1].

Structure-Activity Relationship (SAR) Studies for TPP2 Inhibitors

The demonstrated Ki of 3 μM for H-Ala-pro-ala-OH [1] serves as a benchmark for SAR campaigns focused on TPP2. The quantitative differences observed with Ile-Pro-Ile-OH (Ki = 1 μM) [1] and the equipotency with Val-Nvl-NHBu (Ki = 3 μM) [1] provide a foundational data set for understanding how amino acid substitutions and peptide length modulate TPP2 affinity. This makes the compound an essential reference standard in medicinal chemistry programs targeting this protease.

Structural Biology Investigations of Serine Protease Interactions

The high-resolution (1.65 Å) crystal structure of the acetyl-Ala-Pro-Ala peptide bound to porcine pancreatic elastase (PDB 1NES) [2] uniquely positions H-Ala-pro-ala-OH as a key reagent for structural biology. The observed non-canonical 'backwards' binding mode is a specific, quantifiable structural feature that can be leveraged for rational design of novel elastase inhibitors or for comparative studies with other serine proteases. Researchers can use this structure to guide site-directed mutagenesis and computational docking experiments.

Synthesis of Defined Peptide Libraries and Bioconjugates

With a guaranteed minimum purity of 95% by HPLC [3], H-Ala-pro-ala-OH is a reliable building block for solid-phase peptide synthesis (SPPS). This purity level ensures high coupling efficiency and minimizes the formation of deletion sequences, which is critical when constructing complex peptide libraries or preparing homogeneous peptide-based probes for cellular studies. Its defined sequence (Ala-Pro-Ala) provides a specific structural motif for investigating protease-substrate recognition.

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